molecular formula C12H13N5O2S B12494444 N-methyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide CAS No. 6122-47-0

N-methyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide

Katalognummer: B12494444
CAS-Nummer: 6122-47-0
Molekulargewicht: 291.33 g/mol
InChI-Schlüssel: SWOOREJCBISOCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-METHYL-5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a synthetic compound with a molecular formula of C12H13N5O2S.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves the reaction of 4-methylphenyl isocyanate with N-methyl-1,2,3-thiadiazole-4-carboxamide. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-METHYL-5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted thiadiazole derivatives .

Wissenschaftliche Forschungsanwendungen

N-METHYL-5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Wirkmechanismus

The mechanism of action of N-METHYL-5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-METHYL-N-PHENYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE: Similar structure but lacks the N-methyl group.

    N-METHYL-1,2,3-THIADIAZOLE-4-CARBOXAMIDE: Similar structure but lacks the 4-methylphenyl group.

    4-METHYL-N-(4-METHYLPHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE: Similar structure but with different substitution patterns.

Uniqueness

N-METHYL-5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the N-methyl and 4-methylphenyl groups enhances its reactivity and potential for various applications .

Eigenschaften

CAS-Nummer

6122-47-0

Molekularformel

C12H13N5O2S

Molekulargewicht

291.33 g/mol

IUPAC-Name

N-methyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide

InChI

InChI=1S/C12H13N5O2S/c1-7-3-5-8(6-4-7)14-12(19)15-11-9(10(18)13-2)16-17-20-11/h3-6H,1-2H3,(H,13,18)(H2,14,15,19)

InChI-Schlüssel

SWOOREJCBISOCV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(N=NS2)C(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.